Cas no 4071-16-3 (2-(2-Methyl-1H-indol-3-yl)acetonitrile)

2-(2-Methyl-1H-indol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methyl-1H-indol-3-yl)acetonitrile
- IDI1_011953
- MLS000851161
- Maybridge3_000566
- SCHEMBL7127234
- 2-methyl-3-indolylacetenitrile
- HMS1432J16
- EN300-64956
- 4071-16-3
- DTXSID80384355
- CHEMBL1899709
- AKOS008968490
- Z57921853
- HMS2812O11
- Oprea1_458057
- G32365
- MFCD00277097
- SMR000457404
-
- MDL: MFCD00277097
- インチ: InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3
- InChIKey: BBQKWCPGVNOHCK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CC#N)C2=CC=CC=C2N1
計算された属性
- せいみつぶんしりょう: 170.0845
- どういたいしつりょう: 170.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 79-81 °CEnamineEN300-64956
- ふってん: 380.1±27.0 °C at 760 mmHg
- フラッシュポイント: 128.9±8.9 °C
- PSA: 39.58
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(2-Methyl-1H-indol-3-yl)acetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Methyl-1H-indol-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M560910-50mg |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
TRC | M560910-500mg |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 500mg |
$ 340.00 | 2022-06-03 | ||
TRC | M560910-100mg |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-64956-2.5g |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 93% | 2.5g |
$474.0 | 2023-06-14 | |
Enamine | EN300-64956-10.0g |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 93% | 10g |
$1040.0 | 2023-06-14 | |
1PlusChem | 1P00D6IT-2.5g |
2-(2-Methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 95% | 2.5g |
$562.00 | 2025-02-26 | |
1PlusChem | 1P00D6IT-10g |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 91% | 10g |
$1348.00 | 2023-12-17 | |
OTAVAchemicals | 1201346-50MG |
2-(2-methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 95% | 50MG |
$58 | 2023-07-04 | |
A2B Chem LLC | AG14181-250mg |
2-(2-Methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 91% | 250mg |
$128.00 | 2024-04-20 | |
A2B Chem LLC | AG14181-100mg |
2-(2-Methyl-1H-indol-3-yl)acetonitrile |
4071-16-3 | 91% | 100mg |
$101.00 | 2024-04-20 |
2-(2-Methyl-1H-indol-3-yl)acetonitrile 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
2-(2-Methyl-1H-indol-3-yl)acetonitrileに関する追加情報
Introduction to 2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS No. 4071-16-3)
2-(2-Methyl-1H-indol-3-yl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 4071-16-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic nitrile derivative has garnered considerable attention due to its structural uniqueness and versatile biological activities. The compound features a fused indole ring system substituted with a methyl group at the 2-position and an acetonitrile moiety at the 3-position, which together contribute to its distinct chemical and pharmacological properties.
The indole scaffold is a privileged structure in drug discovery, renowned for its presence in numerous bioactive natural products and synthetic pharmaceuticals. The incorporation of a methyl group at the 2-position of the indole ring enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability—a critical factor in drug design. Additionally, the acetonitrile group introduces a polar nitrile functionality, which can modulate interactions with biological targets such as enzymes and receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(2-Methyl-1H-indol-3-yl)acetonitrile with various biological targets with high accuracy. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a promising candidate for further exploration in oncology research. The structural features of the molecule allow for selective binding to specific pockets within these targets, potentially leading to the development of novel therapeutic agents.
In parallel, synthetic methodologies have been refined to facilitate the efficient preparation of 2-(2-Methyl-1H-indol-3-yl)acetonitrile on both laboratory and industrial scales. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the indole core with high regioselectivity and yield. These advancements not only streamline the synthesis process but also enable the rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.
The pharmacological profile of CAS No. 4071-16-3 has been extensively evaluated in preclinical models. Initial studies indicate that this compound demonstrates moderate affinity for certain G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes including neurotransmission, cardiovascular function, and inflammation. The ability to modulate GPCR activity makes 2-(2-Methyl-1H-indol-3-yl)acetonitrile a valuable tool for investigating potential therapeutic applications in neurological disorders and metabolic diseases.
Moreover, the compound has shown promise in anti-inflammatory assays, where it exhibits inhibitory effects on key pro-inflammatory cytokines. This property is particularly relevant given the increasing recognition of inflammation as a central mechanism in chronic diseases such as arthritis and autoimmune conditions. The dual functionality of 2-(2-Methyl-1H-indol-3-yl)acetonitrile—combining lipophilicity from the methyl-substituted indole ring with polar interactions from the nitrile group—appears to contribute to its multifaceted biological effects.
Recent publications have highlighted the role of indole derivatives in modulating immune responses, particularly through interactions with nuclear factor kappa B (NFκB) signaling pathways. CAS No. 4071-16-3 has been shown to interfere with NFκB activation, leading to reduced production of pro-inflammatory mediators. This mechanism aligns with current therapeutic strategies aimed at dampening excessive immune responses in conditions such as sepsis and chronic inflammation.
The synthesis and application of 2-(2-Methyl-1H-indol-3-yl)acetonitrile also intersect with emerging fields such as precision medicine. By leveraging high-throughput screening technologies, researchers can identify subsets of patients who are most likely to benefit from compounds like this one based on genetic or phenotypic profiles. This personalized approach holds great potential for improving treatment outcomes and reducing adverse effects associated with conventional therapeutics.
In conclusion, 2-(2-Methyl-1H-indol-3-yl)acetonitrile (CAS No. 4071-16-3) represents a compelling example of how structural innovation can lead to bioactive molecules with significant therapeutic potential. Its unique combination of chemical features makes it a versatile scaffold for further medicinal chemistry exploration, particularly in oncology, immunology, and neurology. As research continues to uncover new biological functions and synthetic strategies for this compound, its relevance in pharmaceutical development is expected to grow substantially.
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